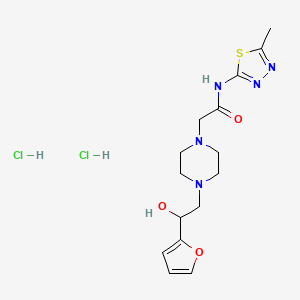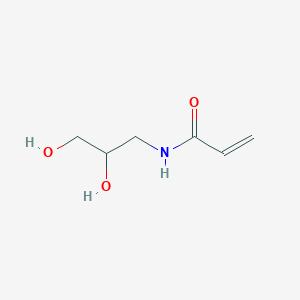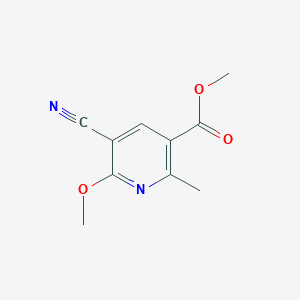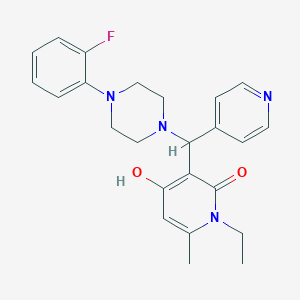
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Chlorination: The benzothiazole core is then chlorinated at the 4 and 5 positions using a chlorinating agent such as thionyl chloride.
Sulfonylation: The chlorinated benzothiazole is reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonylated intermediate.
Acetamide Formation: Finally, the sulfonylated intermediate is reacted with acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include sulfides or amines.
Substitution: Products will vary depending on the nucleophile used, potentially forming new benzothiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Possible applications in materials science, such as in the development of new polymers or dyes.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various enzymes and receptors, potentially inhibiting or activating them. The presence of the sulfonyl and acetamide groups may enhance binding affinity and specificity for certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide
- N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide
Uniqueness
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide is unique due to the specific combination of substituents on the benzothiazole ring and the presence of both sulfonyl and acetamide groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2FN2O3S2/c16-10-5-6-11-14(13(10)17)20-15(24-11)19-12(21)7-25(22,23)9-3-1-8(18)2-4-9/h1-6H,7H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZHSIKDDYCHSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(4-Chlorophenyl)carbamoyl]-2-[(2-ethylhexyl)amino]propanoic acid](/img/structure/B2566774.png)
![2-(3-Chlorophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2566776.png)
![2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B2566777.png)

![5-Bromo-2-[(4-fluorobenzyl)oxy]benzoic acid](/img/structure/B2566780.png)

![methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B2566783.png)







